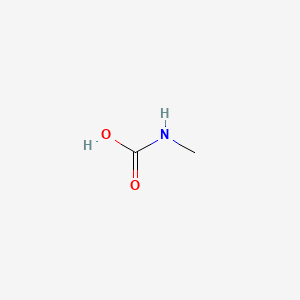

Methylcarbamic acid

描述

Structure

3D Structure

属性

CAS 编号 |

6414-57-9 |

|---|---|

分子式 |

C2H5NO2 |

分子量 |

75.07 g/mol |

IUPAC 名称 |

methylcarbamic acid |

InChI |

InChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5) |

InChI 键 |

UFEJKYYYVXYMMS-UHFFFAOYSA-N |

SMILES |

CNC(=O)O |

规范 SMILES |

CNC(=O)O |

同义词 |

monomethyl carbamate N-methylcarbamate N-methylcarbamate, sodium salt |

产品来源 |

United States |

Decomposition, Dissociation, and Stability of Methylcarbamic Acid

Fundamental Degradation Mechanisms

The primary degradation pathways for methylcarbamic acid involve thermal dissociation and hydrolytic cleavage.

This compound is known to undergo thermal dissociation, a process where it breaks down into methylamine (B109427) (CH₃NH₂) and carbon dioxide (CO₂). Quantum chemical calculations and experimental observations indicate that this dissociation occurs at temperatures above approximately 230 K ebi.ac.uknih.govresearchgate.net. This process represents a fundamental pathway for the decomposition of this compound, leading to the release of gaseous products. The highly negative heat of formation for this compound suggests a relatively small energy content, contributing to its propensity to dissociate researchgate.net. Decarboxylation is also recognized as a reaction distinct from hydrolysis clemson.edu.

Hydrolysis, the chemical breakdown of a compound due to its reaction with water, represents another significant degradation route for this compound and related carbamate (B1207046) structures. The rate and mechanism of hydrolysis are highly dependent on the pH of the aqueous medium clemson.edu.

Hydrolytic Cleavage Pathways

Neutral HydrolysisNeutral hydrolysis occurs when the reaction rate is independent of acid or base concentration, meaning it is pH-independentclemson.edu. While research on the neutral hydrolysis mechanism for carbamates is limited, it may still be significant in environmentally relevant pH rangesclemson.edu. The dissociation of this compound in water, as noted inresearchgate.net, indicates a degree of instability in aqueous environments, which could encompass neutral conditions.

The presence of light can also contribute to the decomposition of this compound and its derivatives, particularly in aqueous media ontosight.ai. While direct studies on the photodegradation of this compound are limited in the provided sources, related compounds show that light can induce decomposition ontosight.ai. For instance, in the photodegradation of carbofuran (B1668357) in water, the carbamate group can undergo cleavage via C-O heterolysis, leading to the formation of carbamic acid marquette.edu. Additionally, this compound itself has been identified as a photodegradation product of other compounds, subsequently degrading to methylamine and carbon dioxide researchgate.net.

Data Tables

To summarize the key findings regarding the decomposition and stability of this compound:

Table 1: Thermal Dissociation Threshold of this compound

| Compound | Dissociation Threshold | Products | Primary Supporting Source(s) |

| This compound | Above 230 K | Methylamine (CH₃NH₂) and Carbon Dioxide (CO₂) | nih.gov, researchgate.net |

Mechanistic and Kinetic Studies of Methylcarbamic Acid Transformations

Reaction Mechanism Elucidation

The reaction between a primary amine like methylamine (B109427) and carbon dioxide is often initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of CO2. This interaction leads to the formation of intermediate and transition state species.

Zwitterionic Species: A commonly proposed intermediate is a zwitterionic adduct (CH3NH2+COO-). However, extensive theoretical calculations and experimental evidence suggest that the formation of a simple 1,3-zwitterion through a four-membered transition state has a high energy barrier. In the gas phase, this zwitterion is not a stable intermediate but rather a transition state in a concerted, single-step reaction to form carbamic acid. The energy barrier for this direct four-membered mechanism for the CO2-methylamine reaction in the gas state is calculated to be around 44.8 kcal/mol.

In the presence of protic solvents like water, the zwitterion can be stabilized. Computational studies show that with two or more water molecules, an electron transfer from methylamine to carbon dioxide can occur, leading to the barrier-free formation of the methylcarbamic acid zwitterion (CH3NH2+CO2−). In some reaction pathways, particularly those involving diamines or amine-assisted mechanisms, a 1,6-zwitterion can be formed, which acts as a true reaction intermediate before evolving into carbamic acid.

2 RNH2 + CO2 ⇌ RNHCOO- + RNH3+

The stability and formation of ammonium (B1175870) carbamate (B1207046) are highly dependent on the reaction conditions, such as the presence of water and the surface density of amines when immobilized on solid supports.

Table 1: Calculated Activation Energies for CO2-Methylamine Reaction Mechanisms

| Reaction Mechanism | Environment | Activation Energy (Ea) (kcal/mol) | Gibbs Activation Energy (ΔrG*) (kcal/mol) | Source |

|---|---|---|---|---|

| Four-Membered Mechanism (1,3-Zwitterion as Transition State) | Gas Phase | 42.8 | 44.8 | |

| Four-Membered Mechanism | Water (solvent) | - | 31.3 | |

| Amine-Assisted Six-Membered Mechanism | Gas Phase | 13.2 | 25.9 |

A unified reaction mechanism has been proposed to describe the interaction of CO2 with amines across various environments, including aqueous solutions, non-aqueous solvents, and solid sorbents under both dry and humid conditions. This unified model highlights that the nucleophilic attack of the amine on CO2 requires the catalytic assistance of a Brønsted base to facilitate the necessary proton transfer.

Key aspects of this unified mechanism include:

Role of the Brønsted Base: The assisting species can be another amine molecule, a water molecule, or even hydroxyl groups on a solid support. This base accepts a proton from the attacking amine, stabilizing the transition state and lowering the activation energy barrier.

Six-Membered Transition State: The assistance from a Brønsted base leads to a six-membered transition state, which is energetically more favorable than the four-membered transition state of the direct reaction. An important feature of this mechanism is that the hydrogen atom transferred to the CO2 oxygen does not come from the same amine that forms the C-N bond.

Environmental Influence: The specific products formed (e.g., carbamic acid vs. ammonium carbamate) depend on the environment. In polar organic solvents that favor hydrogen bonding, neutral species like carbamic acid are more likely. In contrast, polar solvents like water can stabilize ionic species such as ammonium carbamates. On functionalized solid surfaces, the outcome depends on the surface density of the amine groups.

This unified approach provides a comprehensive framework for understanding how CO2 capture by amines proceeds under different practical conditions, moving beyond the simplistic view of zwitterion formation.

The hydrolysis of carbamates is a critical degradation pathway. The mechanism of this hydrolysis can differ based on the substitution at the nitrogen atom, as seen when comparing N-methylcarbamates and N,N-dimethylcarbamates.

N-Methylcarbamate Hydrolysis: For N-methylcarbamates, which possess a proton on the nitrogen atom, alkaline hydrolysis often proceeds through an elimination-conjugate base (E1cB) mechanism. This pathway involves two main steps:

A rapid, reversible deprotonation of the carbamate's N-H group by a hydroxide (B78521) ion to form a conjugate base (an N-anion).

The rate-determining elimination of the leaving group (the phenoxide or alkoxide) from this conjugate base, which results in the formation of methyl isocyanate as an intermediate. The methyl isocyanate is then rapidly hydrolyzed to methylamine and carbonate.

The positive activation entropy observed for the hydrolysis of certain N-methylcarbamates supports this unimolecular E1cB mechanism.

N,N-Dimethylcarbamate Hydrolysis: N,N-dimethylcarbamates lack an N-H proton, so the E1cB mechanism is not possible. Their hydrolysis in basic solutions typically follows a bimolecular acyl substitution (BAC2) pathway, which can be complex. Studies on quinolinyl N,N-dimethylcarbamates have revealed a mechanism that shows a quadratic dependence on the hydroxide concentration at high pH. This suggests a two-step mechanism involving:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

A base-catalyzed deprotonation of this tetrahedral intermediate by a second hydroxide ion, forming a transient dianionic species before the leaving group is expelled.

At lower hydroxide concentrations, a simpler specific-base catalyzed addition-elimination mechanism may be predominant. The key distinction is the direct bimolecular attack of the hydroxide ion on the carbonyl carbon, as opposed to the initial proton abstraction seen in the E1cB pathway for N-methylcarbamates.

Kinetic Analysis of Formation and Degradation Reactions

The rates of formation and degradation of this compound are described by specific rate laws and rate constants, which are essential for modeling and engineering applications.

The reaction of amines with CO2 is generally not a simple elementary reaction. The kinetics are often described by a rate law that accounts for the contributions of different species in the solution. For the reaction of primary and secondary amines with CO2 in aqueous solutions, the zwitterion mechanism is widely accepted for interpreting kinetic data.

This mechanism involves the formation of a zwitterion intermediate, followed by its deprotonation by any base (B) present in the solution (e.g., water, hydroxide ions, or another amine molecule).

The rate law for the reaction of amines with CO2 can be generally expressed as: rate = k_obs[Amine][CO2]

Where k_obs is the observed second-order rate constant. Based on the zwitterion mechanism, k_obs can be expressed as a sum of contributions from all bases present: k_obs = (k_amine[Amine] + k_H2O[H2O] + k_OH-[OH-]) / (1 + k_-1 / (k_amine[Amine] + k_H2O[H2O] + k_OH-[OH-]))

In many cases, this can be simplified. For instance, the rate law for the reaction of amines with carbon dioxide is often given as: rate = k_amine(R2NH)(CO2) + k_amine'(R2NH)(OH-)(CO2) This expression accounts for both an uncatalyzed pathway and a hydroxide-catalyzed pathway.

Table 2: Selected Second-Order Rate Constants for the Reaction of Amines with CO2

| Amine | Temperature (K) | Rate Constant (k₂) (M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Monoethanolamine (MEA) | 298 | 5,939 | |

| Diethanolamine (DEA) | 298 | 412 | |

| Methyldiethanolamine (MDEA) | 298 | 6.71 | |

| Methylamine | 283 | ~4,000 - 6,000 (estimated from plot) |

The Brønsted relationship provides a linear free-energy relationship that correlates the reaction rate constant with the acidity or basicity of the reactants. For the reaction of amines with CO2, the rate of carbamate formation is related to the basicity (pKa) of the amine. A higher basicity generally leads to a faster reaction rate.

The relationship is expressed by the equation: log k_amine = β * pKa + C

where:

k_amine is the second-order rate constant for the amine-CO2 reaction.

β (beta) is the Brønsted coefficient, which indicates the sensitivity of the reaction rate to the amine's basicity.

pKa is the acid dissociation constant of the protonated amine.

C is a constant.

Classic studies have established Brønsted relationships for various classes of amines reacting with CO2. For primary and secondary amines, the Brønsted coefficient β is typically found to be around 0.43. This value suggests that the transition state for the reaction has a moderate degree of charge development and that proton transfer is involved in the rate-determining step.

Similarly, the acid-catalyzed breakdown of carbamates also follows a Brønsted relationship, where the rate of decarboxylation is dependent on the pKa of the parent amine. These relationships are powerful tools for predicting the reactivity of different amines in CO2 capture processes based on their fundamental chemical properties.

Table 3: Brønsted Parameters for Amine-CO2 Reactions at 10°C

| Amine Class | Brønsted Equation | Brønsted Coefficient (β or m) | Constant (Y) | Source |

|---|---|---|---|---|

| Primary and Secondary Amines | log k_amine (M⁻¹s⁻¹) = mpKa + Y | 0.43 | -1.50 | |

| Hydrazine (B178648) and Hydroxylamine (B1172632) Derivatives | log k_amine (M⁻¹s⁻¹) = mpKa + Y | 0.48 | -0.20 | |

| Carbamate Decarboxylation (H⁺ catalyzed) | log k_H+ (M⁻¹s⁻¹) = 0.77*pKa + 3.6 | 0.77 | 3.6 |

Influence of Amine Basicity and Structure on Reaction Rates

The rates of formation and breakdown of carbamic acids are significantly influenced by the basicity and structural characteristics of the parent amine. The relationship between amine basicity (quantified by pKa) and reaction rate constants often follows a Brønsted relationship, though the specific nature of this correlation can vary depending on the reaction conditions and the basicity range of the amines being studied.

For weakly basic amines, the rate-limiting step in carbamate formation and breakdown typically involves the formation and cleavage of the carbon-nitrogen bond. researchgate.net In these cases, the reaction rates show a clear dependence on the amine's pKa. researchgate.net However, for more basic amines, the rates become virtually independent of basicity. researchgate.net This suggests a shift in the rate-determining step, possibly to proton transfer processes. researchgate.net

Studies on the reaction of various amines with carbon dioxide have established a Brønsted relationship for the uncatalyzed reaction. The correlation can be expressed as log kamine (M⁻¹ sec⁻¹) = m(pKa) + Y. For primary and secondary amines, the constants m and Y were determined to be 0.43 and -1.50, respectively. For hydrazine and hydroxylamine derivatives, the values were 0.48 and -0.20. researchgate.net

Table 1: Rate Constants for the Reaction of Amines with Carbon Dioxide at 10°C

| Amine | pKa | Uncatalyzed Rate Constant (kamine, M⁻¹ sec⁻¹) |

| Aniline | 4.60 | 2.2 |

| Hydroxylamine | 5.97 | 104 |

| Hydrazine | 8.20 | 2,940 |

| Aziridine | 8.16 | 2.4 |

| Benzylamine | 9.37 | 645 |

| Glycine (B1666218) | 9.78 | 1,460 |

| n-Butylamine | 10.72 | 2,720 |

This table is generated based on data from Phillips et al. researchgate.net

The structure of the amine, particularly steric hindrance, also plays a critical role. In the presence of unhindered primary and secondary amines, which are generally more basic and more nucleophilic than water, the reaction with CO2 primarily yields ammonium carbamate. nih.gov However, for sterically hindered amines or tertiary amines, which exhibit lower nucleophilicity, water can act as a competitive nucleophile, attacking the electrophilic CO2. nih.govresearchgate.net This competition leads to the increased formation of bicarbonate and carbonate at the expense of the carbamate. nih.govresearchgate.net Despite this, even bulky amines that are unreactive toward CO2 in aqueous solutions can form the corresponding carbamates under anhydrous conditions. mdpi.com

While Brønsted basicity (pKb) provides a useful framework, some studies indicate the absence of a clear, direct correlation with carbamate formation equilibrium constants (KCBM). mdpi.com This suggests that other factors, such as the Lewis basicity of the corresponding amide anion (R2N⁻), may play a significant role in the stability of the resulting ammonium carbamate. mdpi.com

pH Dependence of Reaction Rates

The rates of both formation and degradation of this compound and its derivatives are highly dependent on the pH of the solution. The stability and reactivity of these compounds vary significantly between acidic, neutral, and alkaline conditions.

In general, N-monosubstituted carbamates are stable in acidic solutions but show increased reactivity at higher pH values. scite.ai The hydrolysis rate of carbamates often increases with the concentration of hydroxyl ions. nih.gov Studies on the alkaline hydrolysis of O-aryl substituted carbamates suggest two possible competing mechanisms: a direct nucleophilic attack by a hydroxyl anion on the carbonyl group (BAC2 mechanism) or an elimination-addition mechanism (E1cB) that involves the deprotonation of the carbamate's amino group to form an isocyanate intermediate. nih.gov An inflection point in the pH/rate curve can suggest a change in the dominant mechanism. nih.gov

The influence of pH is clearly demonstrated in studies of acetylcholinesterase inhibition by carbamates. The second-order rate constants (ka) of inhibition measured between pH 5.5 and 10.5 show a bell-shaped relationship with pH, with an optimal pH for the reaction typically between 7.5 and 9.0. nih.gov The changes in the rate constant above and below this optimum pH fit theoretical curves for the dissociation of groups on the protein with pK values of approximately 6.2 and 10.25. nih.gov

Similarly, the spontaneous reactivation of the N-methylcarbamoylated enzyme, which is a hydrolysis reaction, also exhibits a bell-shaped dependence on pH. nih.gov The first-order rate constants for this reactivation, measured between pH 5.0 and 11.0, show a pH optimum in the range of 8.0 to 8.5. nih.gov The data suggest the involvement of ionizable groups with pK values of approximately 6.9 and 9.8. nih.gov

Table 2: pH Optima for Carbamate Reactions with Acetylcholinesterase

| Reaction | pH Range Studied | Optimal pH Range |

| Enzyme Inhibition (ka) | 5.5 - 10.5 | 7.5 - 9.0 |

| Spontaneous Reactivation (k+3) | 5.0 - 11.0 | 8.0 - 8.5 |

This table is generated based on data from Reiner and Aldridge. nih.gov

Catalytic Aspects in Carbamic Acid Chemistry

Metal-Catalyzed CO2 Activation and Carbamate Formation

Metal catalysts play a crucial role in facilitating the activation of carbon dioxide for the synthesis of carbamates. These catalysts can activate CO2 and promote its reaction with amines under milder conditions than would otherwise be possible. A wide range of metal catalysts have been investigated for CO2 fixation strategies, leading to the formation of valuable organic compounds, including carbamates. mdpi.comnih.gov

One key mechanism involves the insertion of CO2 into metal-amide bonds, which directly generates a metal carbamato ligand. mdpi.com Various metal complexes, including those of early transition metals, have been studied for their ability to undergo such CO2 insertion reactions. mdpi.com

Alkali metal salts can also serve as effective catalysts. For instance, potassium carbonate (K2CO3) has been reported as a non-toxic and inexpensive catalyst for the direct synthesis of carbamates from an amine, a silicate (B1173343) ester, and CO2. researchgate.net In this process, the alkali metal is proposed to function as a Lewis acid, while anion-assisted deprotonation of the amine is a key step in the catalytic cycle. researchgate.net The use of K2CO3 as a catalyst was found to significantly decrease the activation energy of the reaction compared to other catalytic systems. researchgate.net

Furthermore, various supported metal catalysts have demonstrated high efficiency in reactions involving CO2 and amines. Combinations such as Re(I)/TiO2 and supported gold (Au) nanoparticles have been used to catalyze the conversion of CO2 with amines to produce N-methylation and carbamate products. researchgate.net In these systems, the metal nanoparticles can activate H2, while acidic sites on the support material adsorb and activate CO2. researchgate.net

Amine-Catalyzed Processes

In the reaction between CO2 and an amine, a second amine molecule can play a crucial catalytic role. A unified reaction mechanism proposes that the nucleophilic attack of CO2 by one amine molecule requires the catalytic assistance of a Brønsted base to facilitate the necessary proton transfer. nih.gov This Brønsted base can be another amine molecule, which accepts a proton, thereby lowering the energy barrier for the reaction. nih.gov This concerted, six-membered mechanism is considered more favorable than a four-membered mechanism involving an unstable zwitterionic intermediate. nih.gov

This concept is further extended by the use of "superbases," such as amidines and guanidines, to mediate carbamate formation. rsc.org For example, 1,1,3,3-tetramethylguanidine (B143053) (TMG) can facilitate the carboxylation of other, less reactive amines. rsc.org Mechanistic studies suggest that the role of TMG is to deprotonate the primary or secondary amine as it simultaneously attacks a free CO2 molecule, rather than TMG itself forming an adduct that transfers the carboxylate group. rsc.org The high proton affinity of these superbases allows them to stabilize carbamates formed from NH-donors that are more acidic (and thus less Lewis basic) than typical alkylamines. mdpi.com This leads to the formation of amidinium or guanidinium (B1211019) carbamates, which are considerably more stable than their alkylammonium counterparts due to the lower acidity (higher pKa) of the associated cation. mdpi.com

Theoretical and Computational Investigations of Methylcarbamic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are extensively employed to elucidate the fundamental structural and electronic characteristics of methylcarbamic acid. These studies aim to map out its stable configurations, understand its electronic distribution, and predict its behavior in various chemical environments.

Research has identified multiple low-energy conformers for this compound, all characterized by non-planar backbones researchgate.netebi.ac.uk. These studies often compare these conformers to those of glycine (B1666218), an isomer of this compound. For instance, investigations have found that the most stable conformer of this compound is significantly lower in energy than the most stable glycine conformer, suggesting potential differences in their interstellar abundance or formation pathways researchgate.netebi.ac.uk. Some studies have explored up to four low-energy conformers for this compound researchgate.netebi.ac.uk. The analysis also considers the possibility of geometrical isomerism, although the primary focus has been on the various spatial arrangements (conformers) rather than distinct geometrical isomers like cis/trans around the C-N bond, which are often interconverted rapidly by proton transfer missouri.eduumsystem.edu.

Studies have investigated the proton affinity and gas-phase acidity of this compound, which are key indicators of its reactivity and behavior in ionic or acidic environments mdpi.comamazonaws.com. DFT calculations are commonly used to determine atomic charges and electrostatic potentials, providing a detailed picture of the electron density distribution within the molecule. These charge distributions are essential for understanding intermolecular interactions, such as hydrogen bonding, and predicting reaction pathways researchgate.netmdpi.comresearchgate.netnih.gov. For instance, calculations on methylamine-carbon dioxide-water clusters reveal how water molecules stabilize the zwitterionic form of this compound, influencing its electronic structure and reactivity researchgate.netresearchgate.net.

Energetic Landscape Analysis

Analyzing the energetic landscape of this compound involves understanding the energy barriers associated with its formation and decomposition, as well as the strengths of its chemical bonds, which correlate with its stability and degradability.

Computational studies have explored the pathways for the formation and decomposition of this compound. For example, the reaction between methylamine (B109427) and carbon dioxide in interstellar ice analogs shows that this compound can form, and its decomposition pathways at elevated temperatures (above 230 K) involve breaking down into methylamine and carbon dioxide researchgate.netacs.org. The activation barriers for these processes are crucial for determining reaction rates and predicting the molecule's persistence under various conditions. For instance, in related systems like dimethylamine (B145610) reacting with CO₂, activation barriers for proton transfer and subsequent reactions have been calculated, providing insights into the mechanisms of carbamate (B1207046) formation researchgate.netnih.gov.

While direct BDE values for this compound are not extensively detailed in the provided search results, the concept is relevant to its thermal stability and degradation. Studies on related compounds or decomposition pathways indirectly touch upon bond strengths. For example, research on the thermal degradation of other carbamates indicates that bond cleavage, particularly C-N or C-O bonds, is central to their breakdown mdpi.com. Understanding these bond strengths computationally would allow for predictions about how readily this compound might decompose under thermal stress or through specific chemical reactions, thus correlating BDEs with its degradability.

Thermodynamics of Formation and Decomposition

Computational investigations have shed light on the thermodynamic aspects and decomposition pathways of this compound. Research indicates that this compound molecules exhibit a propensity to associate, forming centrosymmetric dimers acs.orgresearchgate.net. These dimers are observed to undergo breakdown above 230 K, leading to the dissociation of this compound into methylamine (CH₃NH₂) and carbon dioxide (CO₂) acs.orgresearchgate.net. Following this dissociation, a stable, well-organized solid residue, formed from the association of the remaining this compound dimers, can persist on substrates even at temperatures up to 260 K acs.orgresearchgate.net.

Studies on the related, simpler carbamic acid (H₂NCOOH) suggest a substantial dissociation barrier of approximately 148 kJ mol⁻¹ when in isolation, which allows it to remain intact under the conditions found in dense molecular clouds nih.gov. Qualitative observations from computational analyses highlight that this compound possesses a relatively small energy content and a highly negative heat of formation researchgate.net. While direct quantitative standard thermodynamic data, such as enthalpy, entropy, and Gibbs free energy, specifically for this compound (CH₃NHCOOH) are not extensively detailed in the provided literature, computational methods like MP2 and CCSD(T) have been utilized to examine its various conformers researchgate.net. These studies have also suggested this compound's potential role as a precursor in chemical evolution, such as in the formation of glycine researchgate.net.

Data Table: Thermodynamic and Stability Observations of this compound

| Property/Observation | Description | Computational Method/Reference |

| Association | Molecules tend to associate into centrosymmetric dimers. | Quantum calculations acs.orgresearchgate.net |

| Decomposition Temperature | Above 230 K, dimers break down, leading to dissociation into methylamine and CO₂. | Experimental observation acs.orgresearchgate.net |

| Substrate Residue Stability | After 260 K, a stable, well-organized solid residue formed from associated dimers can remain on a substrate. | Experimental observation acs.orgresearchgate.net |

| Dissociation Barrier (Carbamic Acid) | For the related carbamic acid (H₂NCOOH), a significant barrier of ~148 kJ mol⁻¹ to dissociation in isolation. | Computational analysis nih.gov |

| Energy Content/Heat of Formation | Energy content is relatively small; possesses a highly negative heat of formation. | Qualitative observation researchgate.net |

| Conformer Studies | Computational studies (MP2, CCSD(T)) have investigated various conformers. | MP2, CCSD(T) researchgate.net |

| Role as Precursor | Suggested as a potential precursor to glycine formation. | Computational suggestion researchgate.net |

| Zwitterionic Form Study | Ab initio molecular dynamics (AIMD) simulations have been used to study its zwitterionic form. | AIMD unito.it |

Simulation of Reaction Pathways and Dynamics

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations represent a powerful computational tool for investigating the behavior of molecules like this compound at an atomic level, providing a quantum mechanical description of electron behavior and simulating atomic motion to understand chemical reactions mdpi.com. These simulations have been employed to study the zwitterionic form of this compound unito.it. Quantum chemical calculations, including those used in AIMD, have revealed that this compound molecules exhibit a tendency to associate into centrosymmetric dimers acs.orgresearchgate.net. Furthermore, advanced computational methods such as MP2 and CCSD(T) have been used to study the various conformers of this compound, offering insights into its potential role as an intermediate in chemical evolution, for example, in the proposed formation pathway of glycine researchgate.net. AIMD and related techniques have also been applied in broader research contexts, including the study of amino acid electrolysis mdpi.com and the dynamics of related carbamate species in interstellar ice environments nih.gov.

Reaction Network Elucidation for this compound

The comprehensive mapping of reaction networks involving this compound is a significant focus of computational chemistry research. Advanced computational models, often referred to as "nanoreactors," are being developed to systematically identify all possible chemical reactions that a molecule can undergo or participate in, including those leading to its synthesis stanford.edu. These sophisticated models are capable of detailing the complete reaction network for this compound, thereby identifying all reactions in which it is involved or that contribute to its formation stanford.edu. Existing computational studies also explore various reaction pathways and underlying mechanisms, with some research identifying this compound as a stable equilibrium (EQ) structure within broader chemical reaction landscapes rsc.org. Key reactions of this compound include its dissociation researchgate.net, and it is recognized as a critical intermediate in a variety of chemical transformations researchgate.netrsc.org.

Advanced Analytical Methodologies for Research on Methylcarbamic Acid and Its Pathways

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the real-time monitoring of reactions and the structural elucidation of molecules. In the context of methylcarbamic acid, in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.

In situ FTIR spectroscopy is a powerful technique for real-time investigation of chemical reactions, providing insights into reaction kinetics, mechanisms, and the identification of transient species. nih.govnih.gov This method allows for the continuous monitoring of changes in the vibrational spectra of reactants, intermediates, and products as a reaction progresses. xjtu.edu.cn

In the study of pathways involving this compound, in situ FTIR can track the formation and consumption of key functional groups. For instance, the formation of carbamic acid from the reaction of ammonia (B1221849) and carbon dioxide has been monitored using FTIR, identifying characteristic absorption bands. acs.org Specifically, the C=O stretching vibration of carbamic acid and the asymmetric COO⁻ stretch of ammonium (B1175870) carbamate (B1207046) are key indicators of the reaction's progress. nih.gov By monitoring the intensity of these bands over time, researchers can deduce reaction rates and understand the influence of various conditions on the formation of these species.

The table below summarizes characteristic FTIR absorption bands relevant to the study of carbamic acid formation, which serves as a model for understanding this compound pathways.

Table 1: Characteristic FTIR Absorption Bands for Monitoring Carbamic Acid Formation

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Carbamic Acid | ν(C=O) | ~1691 | Indicates the presence of the carboxylic acid group. |

| Ammonium Carbamate | νₐₛ(COO⁻) | ~1548 | Confirms the formation of the carbamate salt. |

| Carbamic Acid Dimer | ν(C-O) | ~1247 | Suggests intermolecular hydrogen bonding between carbamic acid molecules. nih.gov |

| Carbon Dioxide | ν₃ | ~2339 | Monitors the consumption of a key reactant. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. In the context of this compound research, both ¹H and ¹³C NMR are invaluable for identifying reaction intermediates and final products.

¹H NMR spectroscopy can be employed to study the formation and stability of carbamates in solution. For example, equilibrium studies of carbamate formation from primary and secondary amines have been conducted using ¹H NMR, allowing for the determination of stability constants. colab.ws This approach can be applied to pathways involving this compound to understand the equilibrium between the acid, its conjugate base (methylcarbamate), and other species in the reaction mixture. The chemical shifts of protons on the methyl group and attached to the nitrogen atom are particularly informative.

¹³C NMR spectroscopy provides complementary information, especially regarding the carboxyl group and the methyl carbon. The chemical shift of the carbonyl carbon in methyl carbamate, a stable derivative, has been reported and serves as a useful reference. While this compound itself is transient, NMR studies of its more stable esters and derivatives can provide insights into its structure and reactivity. For instance, the ¹H NMR spectrum of [(Methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester has been characterized, demonstrating the utility of NMR in analyzing complex molecules related to this compound. researchgate.net

Table 2: Representative NMR Data for Methyl Carbamate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.58 | singlet | O-CH₃ |

| ¹H | 6.5 | broad singlet | NH₂ |

| ¹³C | 51.5 | quartet | O-CH₃ |

Note: Data is illustrative and may vary based on solvent and experimental conditions.

Chromatographic Separation and Detection Methods (Excluding Basic Compound Identification)

Chromatographic techniques are essential for separating complex mixtures and quantifying the components. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used.

Due to the polar nature and potential instability of many N-methylcarbamates, HPLC is a preferred method for their analysis. thermofisher.com To enhance sensitivity and selectivity, a post-column derivatization technique is often employed, as outlined in methods such as U.S. EPA Method 531.1. nih.gov

In this approach, the carbamates are first separated on a reverse-phase HPLC column. After elution from the column, the analytes are hydrolyzed with a strong base (e.g., sodium hydroxide) at an elevated temperature. This hydrolysis breaks the carbamate bond, yielding methylamine (B109427). The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound like 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative. thermofisher.comnih.gov This derivative is then detected by a fluorescence detector, providing excellent sensitivity and specificity. acs.org

Table 3: Typical HPLC Conditions for N-Methylcarbamate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of methanol (B129727) and water |

| Post-Column Reagent 1 | Sodium Hydroxide (B78521) (for hydrolysis) |

| Post-Column Reagent 2 | OPA/2-mercaptoethanol (for derivatization) |

| Detection | Fluorescence (Excitation: ~330-340 nm, Emission: ~455-465 nm) acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in complex biological matrices, making it suitable for metabolite profiling. spkx.net.cn However, the analysis of N-methylcarbamates by GC-MS can be challenging due to their thermal instability, which can lead to degradation in the hot injector port. scispec.co.th

To overcome this limitation, derivatization techniques are often employed to convert the carbamates into more thermally stable and volatile compounds. One such technique is "flash alkylation," where methylation occurs rapidly in the injector port. scispec.co.th This allows for the successful chromatographic separation and subsequent mass spectrometric detection of the carbamate derivatives. The mass spectrometer provides detailed structural information, aiding in the confident identification of metabolites. scispec.co.th

Table 4: GC-MS Parameters for Derivatized Carbamate Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Flash alkylation (e.g., methylation) in the injector port |

| Column | Mid-polarity capillary column (e.g., DB-17 or equivalent) acs.org |

| Injector Temperature | Optimized for derivatization and sample introduction |

| Oven Program | Temperature gradient to separate metabolites |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring mode) |

Sample Preparation and Extraction Techniques for Analytical Studies (e.g., Supercritical Fluid Extraction)

Effective sample preparation is crucial for accurate and reliable analytical results, especially when dealing with trace levels of analytes in complex matrices. Supercritical Fluid Extraction (SFE) is an advanced and environmentally friendly technique that has been successfully applied to the extraction of carbamates. researchgate.net

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. acs.org Supercritical CO₂ has properties intermediate between a gas and a liquid, allowing it to diffuse into the sample matrix like a gas while dissolving analytes like a liquid. The solvating power of supercritical CO₂ can be tuned by adjusting the pressure and temperature. acs.org

For more polar compounds like some carbamates, a modifier such as methanol is often added to the supercritical CO₂ to enhance extraction efficiency. nih.gov The extracted analytes are then collected by decompressing the fluid, which causes the CO₂ to return to its gaseous state, leaving behind the concentrated, solvent-free extract. SFE has been shown to provide good recoveries for a range of carbamates from various sample types. scielo.br

Table 5: Optimized Supercritical Fluid Extraction Conditions for Carbamates

| Parameter | Condition |

|---|---|

| Supercritical Fluid | Carbon Dioxide (CO₂) |

| Modifier | Methanol or Acetonitrile nih.govscielo.br |

| Temperature | 50-80°C nih.govscielo.br |

| Pressure | 138-350 bar nih.govscielo.br |

| Extraction Time | 30-40 minutes nih.gov |

Methylcarbamic Acid in Environmental and Industrial Contexts

Environmental Fate and Biogeochemical Cycling

Methylcarbamic acid's presence in the environment is primarily as a transient intermediate formed during the breakdown of more complex carbamate (B1207046) molecules. Its fate is characterized by microbial degradation, photochemical transformations, and hydrolytic processes, which collectively contribute to its rapid dissipation.

Microbial Degradation Processes in Soil and Water Systems

In both soil and aquatic environments, microbial activity is a significant factor in the transformation of carbamate pesticides, often involving this compound as a key intermediate. The hydrolysis of the carbamate linkage in various N-methylcarbamate pesticides, such as methomyl, oxamyl, carbofuran (B1668357), fenobucarb, and carbaryl (B1668338), is frequently catalyzed by microbial enzymes like esterases and amidases mdpi.comscielo.org.arfrontiersin.orgscielo.org.conih.govresearchgate.net. This enzymatic action liberates this compound.

Photochemical Transformations in Aquatic Environments

Photochemical processes can contribute to the environmental transformation of carbamate pesticides in aquatic systems. While direct photolysis data for this compound itself is limited, the photolysis of parent carbamate compounds can lead to the formation of this compound as a degradation product core.ac.ukmdpi.comresearchgate.net. These transformations can occur through direct absorption of sunlight or via indirect reactions involving photochemically generated species, such as hydroxyl radicals core.ac.ukmdpi.com. For instance, the photolysis of certain carbamates can yield phenol (B47542) derivatives, CO₂, and nitrogen-containing fragments core.ac.uk. However, for specific compounds like 3,5-xylyl methylcarbamate, photolysis in water is not considered a significant degradation pathway nih.gov. The rapid subsequent breakdown of any this compound formed through photolysis limits its persistence in aquatic environments.

Hydrolytic Transformations in Environmental Media

This compound is characterized by its instability in aqueous and soil environments, readily undergoing hydrolytic decomposition. The carbamate linkage in N-methylcarbamate pesticides is susceptible to hydrolysis, a process that yields this compound as an intermediate mdpi.comscielo.org.arfrontiersin.orgscielo.org.conih.govresearchgate.netwho.intwho.int. This hydrolysis can be catalyzed by environmental factors and microbial enzymes.

Upon its formation, this compound itself is highly unstable and spontaneously dissociates into methylamine (B109427) and carbon dioxide (CO₂) mdpi.comscielo.org.arfrontiersin.orgscielo.org.conih.govresearchgate.netresearchgate.netebi.ac.ukacs.orgwho.int. This decomposition is particularly rapid in alkaline conditions, though it also occurs in neutral and weakly acidic solutions who.intnih.gov. The rate of hydrolysis for parent carbamates, which subsequently produce this compound, is influenced by pH and temperature, with alkaline conditions generally accelerating the process who.intcore.ac.uknih.govresearchgate.net. Simple carbamic acids, including this compound, are generally unstable, especially in alkaline media who.int.

Mobility and Distribution in Environmental Compartments (Water, Soil)

The environmental mobility and distribution of this compound are intrinsically linked to its transient nature. As a highly unstable intermediate, it rapidly breaks down into methylamine and CO₂, limiting its independent migration in soil and water systems. However, the mobility of its parent carbamate compounds and its stable breakdown products is relevant.

Role in Carbon Dioxide Capture Technologies

This compound, or rather the carbamate species formed from amines and carbon dioxide, plays a role in the mechanisms underlying carbon dioxide (CO₂) capture technologies, particularly those employing amine-modified sorbents and solvents.

Amine-Modified Sorbents and Solvents for CO₂ Absorption

Amine-based materials are extensively utilized in technologies designed for CO₂ capture from various sources, including industrial flue gases and ambient air researchgate.netosti.govaaqr.orgmdpi.comacs.orgrsc.org. Methylamine (MA), a primary amine, has been employed to modify porous materials like ZIF-8, enhancing their capacity and selectivity for adsorbing CO₂ researchgate.net.

The fundamental principle involves the reaction of amines with CO₂. This reaction can lead to the formation of various species, including carbamate and carbamic acid intermediates, depending on the reaction conditions and the specific amine structure osti.govacs.orgdergipark.org.tr. In these processes, amines chemically bind with CO₂ molecules, forming stable carbamate species that can be subsequently desorbed to release concentrated CO₂. The formation of this compound or its zwitterionic form from methylamine and CO₂ is considered within the mechanistic understanding of CO₂ capture by amine-functionalized sorbents ebi.ac.ukacs.orgosti.govdergipark.org.tr. For example, amine-modified sorbents, such as amine-loaded activated carbon aerogels, have demonstrated significant CO₂ adsorption capacities, with the efficiency of capture being influenced by factors like amine loading and adsorption temperature aaqr.org.

常见问题

Basic: What experimental methods are recommended for synthesizing and characterizing methylcarbamic acid in laboratory settings?

This compound (CH₃NHCOOH) is synthesized via reactions between methylamine (CH₃NH₂) and CO₂ under controlled conditions, often in aqueous or solid-state environments. Characterization involves:

- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass spectrometry : Detects molecular ion peaks (e.g., m/z = 75 for CH₃NHCOOH⁺•) and decomposition products (e.g., CO₂ at m/z = 44) .

- X-ray crystallography : Resolves atomic coordinates, though discrepancies exist due to polymorphism or computational approximations (see Table 1) .

Basic: How can researchers resolve structural discrepancies in reported atomic coordinates of this compound?

Discrepancies in crystallographic or computational data arise from variations in experimental conditions (e.g., temperature, solvent) or theoretical models (e.g., basis sets in DFT). To resolve these:

- Cross-validate using X-ray diffraction and neutron scattering for experimental structures.

- Compare computational results (e.g., DFT-optimized geometries) with experimental data, adjusting for environmental factors like hydrogen bonding .

Table 1 : Select atomic coordinates (Å) from conflicting studies:

| Study | N (x, y, z) | C (x, y, z) | O (x, y, z) |

|---|---|---|---|

| 2.02, -0.47, -0.11 | 0.70, -0.27, 0.00 | -0.01, -1.38, -0.22 | |

| -2.04, -0.49, -0.05 | -0.68, 0.27, 0.01 | 0.05, 1.34, 0.31 |

Advanced: What computational strategies elucidate this compound’s stability and reactivity in interstellar environments?

DFT and ab initio simulations reveal that this compound forms via barrier-free reactions between CH₃NH₂ and CO₂ in water-ice clusters, stabilized by zwitterionic intermediates (CH₃NH₂⁺COO⁻) . However, its gas-phase instability (>240 K) leads to decomposition into CH₃NH₂ and CO₂, complicating detection in interstellar media . Researchers employ kinetic modeling and transition state theory to predict its lifetime under varying thermal and radiative conditions .

Advanced: How do contradictions between experimental and theoretical data on this compound’s reactivity inform future studies?

For example, computational models predict rapid decomposition in gas phases, yet experimental mass spectrometry detects intact ions. To reconcile this:

- Use ultrahigh-vacuum cryogenic setups to mimic low-temperature interstellar conditions.

- Apply multireference methods (e.g., CASSCF) to account for electron correlation in reactive intermediates .

Basic: What protocols ensure reproducibility in synthesizing this compound derivatives (e.g., esters)?

Derivatives like phenyl methylcarbamate require:

- Stepwise synthesis : React methyl isocyanate with phenols under anhydrous conditions.

- Purity validation : Use HPLC with UV detection and NMR (¹H/¹³C) to confirm esterification and absence of byproducts .

- Documentation : Report yields, solvent systems, and spectral data per IUPAC guidelines .

Advanced: What role does this compound play in CO₂ capture systems, and how is its efficiency quantified?

In CO₂ capture, this compound acts as an intermediate in amine-based scrubbing. Efficiency is measured via:

- Adsorption isotherms : Quantify CO₂ uptake at varying pressures.

- In situ IR spectroscopy : Monitor carbamate formation/degradation kinetics .

- DFT calculations : Optimize binding energies between CO₂ and amine groups .

Basic: What spectroscopic markers distinguish this compound from its decomposition products?

Key markers include:

- NMR : Distinct ¹H shifts for NH (~5.5 ppm) and CH₃ (~1.2 ppm) groups.

- IR : Carbamate C=O stretch (~1700 cm⁻¹) vs. CO₂ asymmetric stretch (~2350 cm⁻¹) .

- MS : Parent ion (m/z = 75) vs. fragments like CH₃NH₂⁺ (m/z = 31) .

Advanced: How can nanoreactor models advance the study of this compound’s reaction networks?

Stanford’s nanoreactor algorithm simulates reaction pathways by iterating molecular dynamics and quantum mechanics. For this compound, it identifies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。